molecular formula C14H9ClN2O3S2 B2384457 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS No. 303148-76-7

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Cat. No. B2384457
CAS RN: 303148-76-7
M. Wt: 352.81
InChI Key: WSYXPSBDNGIXNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate”, there are methods for synthesizing similar compounds. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles have been developed .

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is its potential as a catalyst in organic reactions. This compound has been shown to be an effective catalyst in various reactions, including Suzuki-Miyaura cross-coupling reactions and Heck reactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. One direction is to further investigate its potential as a catalyst in organic reactions. Another direction is to explore its potential as an antitumor and antifungal agent. Additionally, research can focus on improving the solubility of this compound to make it more practical for use in aqueous environments.

Synthesis Methods

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can be achieved through various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. This method has been reported to yield a high purity product.

Scientific Research Applications

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit antitumor activity by inhibiting tubulin polymerization. It has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been studied for its potential as a catalyst in organic reactions.

Biochemical Analysis

properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYXPSBDNGIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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